(6-Ethenylpyridin-2-yl)methanol
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Overview
Description
(6-Ethenylpyridin-2-yl)methanol is an organic compound with the molecular formula C8H9NO It features a pyridine ring substituted with an ethenyl group at the 6-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethenylpyridin-2-yl)methanol typically involves the reaction of 2-pyridinemethanol with an appropriate ethenylating agent. One common method is the reaction of 2-pyridinemethanol with vinyl magnesium bromide in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: (6-Ethenylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives .
Scientific Research Applications
(6-Ethenylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (6-Ethenylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the ethenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
(6-Ethylpyridin-2-yl)methanol: Similar structure but with an ethyl group instead of an ethenyl group.
2-Pyridinemethanol: Lacks the ethenyl group, making it less versatile in terms of chemical modifications.
Pyridine derivatives: Various pyridine derivatives with different substituents at the 2- and 6-positions can be compared based on their chemical and biological properties
Uniqueness: (6-Ethenylpyridin-2-yl)methanol is unique due to the presence of both the ethenyl and hydroxymethyl groups, which provide a combination of reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(6-ethenylpyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-4-3-5-8(6-10)9-7/h2-5,10H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEOBYXEKYKLEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC(=N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622291 |
Source
|
Record name | (6-Ethenylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155269-60-6 |
Source
|
Record name | (6-Ethenylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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